N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide
Description
N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a thietane ring, a sulfonamide group, and dimethylamino substituents
Properties
Molecular Formula |
C7H16N2O2S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(thietan-3-ylamino)ethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S2/c1-9(2)13(10,11)4-3-8-7-5-12-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
PQBMEXFTRGCMPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide typically involves the reaction of thietane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of thietane-3-amine with N,N-dimethyl-ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thietane ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(thietan-3-ylamino)ethyl)ethanesulfonamide
- N,3-Dimethyl-2-(thietan-3-ylamino)butanamide
Uniqueness
N,N-Dimethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
